4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 921162-81-4
VCID: VC6244149
InChI: InChI=1S/C15H13F2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2
SMILES: C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F
Molecular Formula: C15H13F2N5O
Molecular Weight: 317.3

4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

CAS No.: 921162-81-4

Cat. No.: VC6244149

Molecular Formula: C15H13F2N5O

Molecular Weight: 317.3

* For research use only. Not for human or veterinary use.

4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine - 921162-81-4

Specification

CAS No. 921162-81-4
Molecular Formula C15H13F2N5O
Molecular Weight 317.3
IUPAC Name 4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C15H13F2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2
Standard InChI Key LBKQUIPVMQDJIS-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F

Introduction

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with morpholine. Key steps include:

Step 1: Core Formation

3,4-Difluoroaniline undergoes cyclocondensation with ethyl acetoacetate under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine scaffold.

Step 2: Morpholine Substitution

The morpholine group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. For example:

  • Reaction Conditions:

    • Substrate: 4-Chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

    • Reagent: Morpholine.

    • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

    • Solvent: Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP).

    • Temperature: 80–100°C.

    • Yield: 10–27% (optimization required) .

Step 3: Purification

Chromatography (e.g., silica gel with dichloromethane/methanol) or recrystallization isolates the product.

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency. For instance, a microwave-assisted synthesis reduces reaction times from hours to minutes, improving throughput .

Chemical Properties and Reactivity

Stability and Degradation

  • Oxidation: The morpholine ring undergoes oxidation with hydrogen peroxide (H₂O₂) to form N-oxide derivatives.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazolo[3,4-d]pyrimidine core to dihydro derivatives.

  • Photodegradation: Exposure to UV light causes cleavage of the C–F bond in the difluorophenyl group, necessitating light-protected storage.

Solubility and LogP

  • Aqueous Solubility: <1 mg/mL (pH 7.4), attributed to the hydrophobic difluorophenyl group.

  • LogP: 2.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Comparative Analysis with Analogues

CompoundStructural VariationCDK2 Inhibition (IC₅₀)Solubility (mg/mL)
4-(1-(3,4-Difluorophenyl)-1H-...3,4-Difluorophenyl, morpholineNot reported<1
4-(1-Phenyl-1H-pyrazolo[3,4-d]...)Phenyl, morpholine15 nM1.2
4-(1-(4-Chlorophenyl)-1H-...)4-Chlorophenyl, morpholine22 nM0.8

The difluorophenyl substitution likely improves metabolic stability compared to chlorophenyl analogs, as fluorine resists cytochrome P450 oxidation .

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